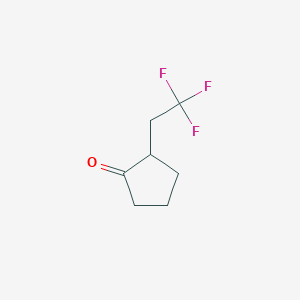
2-(2,2,2-Trifluoroethyl)cyclopentan-1-one
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)cyclopentan-1-one is a useful research compound. Its molecular formula is C7H9F3O and its molecular weight is 166.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,2,2-Trifluoroethyl)cyclopentan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Fluorinated compounds often exhibit distinct pharmacological profiles compared to their non-fluorinated counterparts, making them valuable in drug design and development.
The chemical structure of this compound features a cyclopentanone ring with a trifluoroethyl substituent. This configuration can influence its lipophilicity, metabolic stability, and interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with trifluoroethyl groups may exhibit various biological activities, including:
- Neuroprotective Effects : Some studies suggest that trifluoroethyl derivatives may enhance neurotrophic activity. For instance, related compounds have been shown to promote neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .
- Cardiovascular Effects : Compounds structurally similar to this compound have demonstrated relaxant effects on vascular tissues. Specifically, N-trifluoroethyldopamine analogs were tested for their ability to stimulate adenylate cyclase activity, which is crucial for cardiac function .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. For example:
Case Studies
Several case studies highlight the importance of trifluoroethyl groups in drug development:
- Neurotrophic Activity : A study on illicium sesquiterpenes demonstrated that modifications leading to fluorinated derivatives enhanced neurotrophic effects in rat cortical neurons. This suggests that similar modifications in this compound could yield neuroprotective agents .
- Cardiovascular Research : Research comparing the effects of N-trifluoroethyldopamine with traditional dopamine showed differential effects on vascular relaxation and adenylate cyclase activity. These findings imply potential cardiovascular benefits from compounds like this compound .
Data Tables
Applications De Recherche Scientifique
Synthesis of Spirocyclic Compounds
One prominent application of 2-(2,2,2-Trifluoroethyl)cyclopentan-1-one is in the synthesis of spirocyclic compounds. Research has shown that it can participate in diastereoselective formal 1,3-dipolar cycloaddition reactions with other cyclopentene derivatives. For example, a study demonstrated the formation of tetracyclic spirooxindoles with high yields (up to 99%) and excellent diastereoselectivity (91:9 dr) when reacted with N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones .
Pharmaceutical Development
Fluorinated compounds are often explored for their pharmacological potential due to their unique electronic properties. The trifluoroethyl group may enhance interactions with biological targets such as enzymes or receptors. This has led to investigations into the biological activity of compounds containing similar structures, indicating potential applications in drug development.
Material Science
The unique properties of this compound can also be utilized in material science. Its fluorinated nature contributes to improved thermal stability and resistance to chemical degradation, making it suitable for applications in coatings and polymers .
Case Studies
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)4-5-2-1-3-6(5)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMHINBGJFKRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















